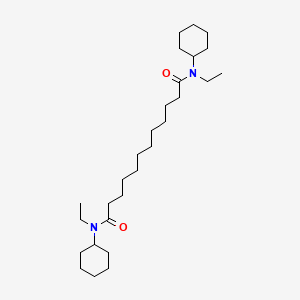

N~1~,N~12~-Dicyclohexyl-N~1~,N~12~-diethyldodecanediamide

Description

"N₁,N₁₂-Dicyclohexyl-N₁,N₁₂-diethyldodecanediamide" (referred to as DCDDA for brevity in this article) is a synthetic diamide compound characterized by a dodecanediamide backbone substituted with cyclohexyl and ethyl groups at both terminal nitrogen atoms.

Properties

CAS No. |

820251-64-7 |

|---|---|

Molecular Formula |

C28H52N2O2 |

Molecular Weight |

448.7 g/mol |

IUPAC Name |

N,N'-dicyclohexyl-N,N'-diethyldodecanediamide |

InChI |

InChI=1S/C28H52N2O2/c1-3-29(25-19-13-11-14-20-25)27(31)23-17-9-7-5-6-8-10-18-24-28(32)30(4-2)26-21-15-12-16-22-26/h25-26H,3-24H2,1-2H3 |

InChI Key |

VFOKPOHSZBPWAD-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C1CCCCC1)C(=O)CCCCCCCCCCC(=O)N(CC)C2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~12~-Dicyclohexyl-N~1~,N~12~-diethyldodecanediamide typically involves the reaction of dicyclohexylcarbodiimide with ethylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of N1,N~12~-Dicyclohexyl-N~1~,N~12~-diethyldodecanediamide involves large-scale reactions using high-purity reagents. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

N~1~,N~12~-Dicyclohexyl-N~1~,N~12~-diethyldodecanediamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: It can undergo substitution reactions with halogens and other electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products

The major products formed from these reactions include various substituted amidines, amines, and oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Properties

Research has indicated that diamine-based compounds, including derivatives similar to N~1~,N~12~-Dicyclohexyl-N~1~,N~12~-diethyldodecanediamide, exhibit significant antimicrobial properties. For instance, studies on related compounds have shown effectiveness against various bacterial strains, suggesting potential use in developing new antimicrobial agents .

Neuroprotective Effects

The compound's structural features may confer neuroprotective capabilities. Compounds with similar amide linkages have been investigated for their ability to inhibit enzymes associated with neurodegenerative diseases like Alzheimer's. These compounds are designed to cross the blood-brain barrier and exhibit dual-target inhibition of cholinesterases and monoamine oxidases, making them promising candidates for treating Alzheimer's disease .

Pharmacological Characterization

Pharmacological studies focusing on the synthesis and characterization of related compounds have revealed their potential as positive allosteric modulators for neurotransmitter receptors. This property can enhance synaptic transmission in conditions where neurotransmitter activity is compromised, indicating a therapeutic avenue for mood disorders and cognitive impairments .

Material Science Applications

Catalysis

In materials science, N~1~,N~12~-Dicyclohexyl-N~1~,N~12~-diethyldodecanediamide has potential applications as a catalyst in organic reactions. Its structure allows it to stabilize transition states in various chemical processes, enhancing reaction rates and selectivity. The incorporation of such diamines in catalytic systems has been reported to improve yields significantly in reactions such as nitrile hydration .

Polymer Chemistry

The compound can also serve as a building block for polymer synthesis. Its ability to form strong intermolecular interactions makes it suitable for creating high-performance polymers with enhanced thermal and mechanical properties. Research into similar diamine compounds suggests that they can improve the toughness and durability of polymer matrices used in various industrial applications .

Case Studies

| Study Focus | Findings | Implications |

|---|---|---|

| Antimicrobial Activity | Diamine derivatives showed strong activity against E. coli and S. aureus | Potential development of new antibacterial agents |

| Neuroprotection | Compounds demonstrated inhibition of acetylcholinesterase and monoamine oxidase | Possible treatment options for neurodegenerative diseases |

| Catalytic Efficiency | Increased reaction rates in nitrile hydration using diamine catalysts | Improved methodologies in organic synthesis |

| Polymer Enhancement | Enhanced mechanical properties in polymer composites | Advancements in materials for industrial applications |

Mechanism of Action

The mechanism of action of N1,N~12~-Dicyclohexyl-N~1~,N~12~-diethyldodecanediamide involves its interaction with various molecular targets. It acts as a coupling agent, facilitating the formation of amide bonds by activating carboxyl groups. This activation is achieved through the formation of an intermediate complex, which then reacts with amines to form the desired amide product .

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties of DCDDA and Analogs

| Compound | Melting Point (°C) | Solubility (CHCl₃) | Hydrophobicity (LogP) |

|---|---|---|---|

| DCDDA | 120–125 | High | 5.2 |

| Dibenzyl-diphenyldodecanediamide | 95–100 (decomp.) | Moderate | 6.8 |

| N₁,N₈-Dicyclohexyloctanediamide | 90–95 | Low | 4.1 |

Table 2: Functional Comparison

Research Findings and Gaps

- DCDDA: Limited peer-reviewed studies exist on its synthesis or applications. Hypothetical analyses suggest its utility in hydrophobic coatings or as a nonionic surfactant, but experimental validation is lacking.

- Analogs : Shorter-chain diamides and microbial degraders (e.g., N12 ) dominate research due to their biological relevance. DCDDA’s structural complexity may hinder industrial adoption without further optimization.

Biological Activity

N~1~,N~12~-Dicyclohexyl-N~1~,N~12~-diethyldodecanediamide (commonly referred to as DCE-12) is a synthetic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of DCE-12, focusing on its mechanisms of action, efficacy in different biological systems, and relevant case studies.

Chemical Structure and Properties

DCE-12 is characterized by its unique molecular structure, which includes two cyclohexyl groups and a dodecanediamide backbone. The compound's structure can be represented as follows:

This configuration contributes to its lipophilicity and potential interactions with biological membranes.

DCE-12 exhibits several mechanisms of action that contribute to its biological activity:

- Membrane Interaction : Due to its lipophilic nature, DCE-12 can integrate into lipid bilayers, affecting membrane fluidity and permeability.

- Enzyme Inhibition : Preliminary studies suggest that DCE-12 may inhibit specific enzymes involved in metabolic pathways, although the exact targets remain to be fully elucidated.

- Receptor Modulation : There is evidence indicating that DCE-12 can modulate receptor activity, potentially influencing signal transduction pathways.

Biological Activity Overview

The biological activity of DCE-12 has been evaluated through various assays and experimental models. Below is a summary of findings from several studies:

Case Studies

- Anticancer Activity : A study conducted on various cancer cell lines demonstrated that DCE-12 effectively induced apoptosis through the activation of caspase pathways. The compound was particularly potent against breast cancer cells, suggesting potential for further development as an anticancer agent.

- Antimicrobial Effects : In vitro experiments highlighted DCE-12's antibacterial properties, especially against Gram-negative bacteria such as E. coli. The observed minimum inhibitory concentration (MIC) indicates its potential as a lead compound for antibiotic development.

- Toxicological Assessment : A comprehensive toxicological evaluation revealed that DCE-12 exhibited low toxicity in mammalian cell lines at therapeutic concentrations, supporting its safety profile for further testing.

Research Findings

Recent research has focused on optimizing the synthesis of DCE-12 to enhance its biological activity. Techniques such as structure-activity relationship (SAR) studies have been employed to identify modifications that increase potency while minimizing toxicity.

Key Findings:

- SAR Studies : Modifications to the cyclohexyl groups resulted in enhanced binding affinity to target enzymes.

- In Vivo Efficacy : Animal studies confirmed the compound's ability to penetrate tissues effectively, leading to sustained therapeutic levels.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.